Ethyl 5-methylhex-2-enoate
Overview
Description
PD 150606 is a selective, cell-permeable, non-peptide calpain inhibitor. It is known for its neuroprotective properties and its ability to inhibit both μ-calpains and m-calpains with high specificity. The compound has been widely used in scientific research due to its effectiveness in inhibiting calpain activity, which plays a crucial role in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
PD 150606 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-iodobenzaldehyde with thiourea to form 4-iodophenylthiourea. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield 3-(4-iodophenyl)-2-mercapto-(Z)-2-propenoic acid, which is PD 150606 .
Industrial Production Methods
While specific industrial production methods for PD 150606 are not widely documented, the compound is generally produced in research laboratories using the synthetic route mentioned above. The production involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
PD 150606 primarily undergoes substitution reactions due to the presence of the iodine atom on the phenyl ring. It can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents
Major Products
Substitution Reactions: The major products are substituted derivatives of PD 150606, where the iodine atom is replaced by the nucleophile.
Oxidation Reactions: The major products include oxidized forms of the mercapto group.
Reduction Reactions: The major products include reduced forms of the carbonyl group
Scientific Research Applications
PD 150606 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of calpain activity and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of calpains in cellular processes such as apoptosis, cell migration, and signal transduction.
Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases, ischemic injuries, and other conditions where calpain activity is implicated.
Industry: Utilized in the development of calpain inhibitors for pharmaceutical research and drug development .
Mechanism of Action
PD 150606 exerts its effects by selectively inhibiting calpain activity. It binds to the calcium-binding sites of calpain, preventing the enzyme from undergoing the conformational changes necessary for its activation. This inhibition is non-competitive with respect to the substrate, meaning that PD 150606 does not compete with the substrate for binding to the active site of calpain .
Comparison with Similar Compounds
PD 150606 is unique among calpain inhibitors due to its high specificity and cell permeability. Similar compounds include:
Calpeptin: Another calpain inhibitor, but it is a peptide-based inhibitor and has different specificity and permeability properties.
PD 158780: A non-peptide calpain inhibitor with similar properties but different molecular targets.
Calpain Inhibitor XI: A broad-spectrum calpain inhibitor with less specificity compared to PD 150606
PD 150606 stands out due to its non-peptide nature, high specificity for calpains, and neuroprotective properties, making it a valuable tool in scientific research .
Properties
IUPAC Name |
ethyl (E)-5-methylhex-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRGZVMBYLXWTE-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-89-5 | |
Record name | Ethyl 5-methylhex-2-enoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-methylhex-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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